molecular formula C20H17N3O3S B14493739 Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- CAS No. 64894-86-6

Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)-

Cat. No.: B14493739
CAS No.: 64894-86-6
M. Wt: 379.4 g/mol
InChI Key: BQGVCWLQFXUBCI-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a hydroxyphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its acridine moiety, which exhibits fluorescence properties.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety intercalates into DNA, disrupting the DNA structure and inhibiting the replication process. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(4-(9-acridinylamino)-3-hydroxyphenyl)- is unique due to its combination of the acridine moiety and the hydroxyphenyl group. This combination imparts specific chemical and biological properties, such as fluorescence and potential anticancer activity, which are not observed in the similar compounds listed above .

Properties

CAS No.

64894-86-6

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C20H17N3O3S/c1-27(25,26)23-13-10-11-18(19(24)12-13)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23-24H,1H3,(H,21,22)

InChI Key

BQGVCWLQFXUBCI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)O

Origin of Product

United States

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